3-Fluoro-4-methoxybenzenesulfonamide
Overview
Description
3-Fluoro-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 g/mol . It is characterized by the presence of a fluorine atom at the third position and a methoxy group at the fourth position on the benzene ring, along with a sulfonamide group. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxybenzenesulfonamide typically involves the sulfonation of 3-fluoro-4-methoxyaniline. One common method includes the reaction of 3-fluoro-4-methoxyaniline with chlorosulfonic acid, followed by neutralization with ammonia to yield the sulfonamide . The reaction conditions generally require careful temperature control and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonamide group can participate in redox reactions, although these are less common.
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
3-Fluoro-4-methoxybenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit enzymes by binding to their active sites, often involving coordination with metal ions such as zinc in metalloenzymes . This binding can disrupt the enzyme’s function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonamide: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
3-Fluoro-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.
Uniqueness
3-Fluoro-4-methoxybenzenesulfonamide is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct electronic and steric properties. These features make it a valuable compound in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
3-fluoro-4-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPWNWBBZNNHDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289699 | |
Record name | 3-Fluoro-4-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874767-60-9 | |
Record name | 3-Fluoro-4-methoxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874767-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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